molecular formula C5H7Cl2NO B3052439 3,3-dichloropiperidin-2-one CAS No. 41419-12-9

3,3-dichloropiperidin-2-one

Cat. No.: B3052439
CAS No.: 41419-12-9
M. Wt: 168.02 g/mol
InChI Key: RDVZKTUYZCMKJY-UHFFFAOYSA-N
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Description

Overview of Halogenated Lactam Systems in Organic Synthesis

Lactams, which are cyclic amides, represent a pivotal class of compounds in scientific research due to their structural diversity and wide array of chemical properties. scbt.com These ring structures containing an amide group are fundamental intermediates in organic synthesis. scbt.com They facilitate the construction of complex molecular frameworks through methods like ring-opening polymerizations. scbt.com In the realm of materials science, lactams are indispensable for creating high-performance polymers such as nylon. scbt.com

The introduction of halogen atoms onto the lactam scaffold significantly modifies its chemical behavior. Halogenated lactams, like other halogenated compounds, often exhibit enhanced electrophilicity. scbt.com This increased reactivity makes the lactam ring more susceptible to nucleophilic attack, a characteristic that is extensively exploited in synthetic chemistry to form various adducts. scbt.com The presence and nature of the halogen atom can influence the molecule's electronic distribution, which in turn affects its stability and reactivity in different chemical environments. scbt.com

The development of synthetic methodologies for halogenated lactams is an active area of research. For instance, iron(II) halides have been used to promote the cyclization of cyclic 2-enynamides to stereoselectively produce halogenated bicyclic γ-lactams. acs.org This method is valued for its use of inexpensive and non-toxic reagents. acs.org The strategic incorporation of halogens provides a chemical handle for further functionalization, making these systems versatile building blocks for more complex molecules. google.com

Significance of the Piperidin-2-one Ring System in Organic and Medicinal Chemistry

The piperidin-2-one ring, a six-membered δ-lactam, is a common and significant structural subunit found in numerous natural products and synthetic organic compounds. derpharmachemica.comthieme-connect.com The piperidine (B6355638) ring itself is considered a key motif in drug discovery, appearing in a vast number of compounds across clinical and preclinical studies. derpharmachemica.comacs.org Its derivatives have shown a wide spectrum of biological activities. acs.orgnih.gov

The piperidin-2-one scaffold is particularly important in medicinal chemistry. nih.gov For example, 3,3-dichloropiperidin-2-one is a crucial intermediate in the synthesis of certain pharmaceuticals. guidechem.com A notable derivative, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381), serves as a reagent in the preparation of novel tetrahydropyrazolopyridone derivatives and is used in the synthesis of anticoagulants like Apixaban. chemicalbook.comkimousn.comlookchem.com In the synthesis of Apixaban, the aryllactam part of the molecule, derived from the dichloropiperidinone scaffold, partially binds to the S4 pocket of Factor Xa. chemicalbook.comlookchem.com

The synthesis of the this compound core can be achieved through the dichloro substitution of 2-piperidone (B129406) using reagents like phosphorus pentachloride. guidechem.com This intermediate can then undergo further reactions, such as condensation with morpholine (B109124), to build more complex structures. guidechem.comresearchgate.net The versatility of the piperidin-2-one ring system and its substituted derivatives makes it a privileged structure for the development of new therapeutic agents. mdpi.com

Chemical Compound Data

Below is a table detailing the properties of a representative dichloropiperidinone compound.

Table 1: Physicochemical Properties of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

Property Value Source(s)
CAS Number 881386-01-2 kimousn.combldpharm.comnih.gov
Molecular Formula C₁₁H₁₀Cl₂N₂O₃ kimousn.combldpharm.comnih.gov
Molecular Weight 289.11 g/mol kimousn.comlookchem.comnih.gov
Appearance Light Yellow to Yellow Solid chemicalbook.comkimousn.com
Boiling Point 520.2 ± 50.0 °C (Predicted) chemicalbook.comkimousn.com
Density 1.50 g/cm³ chemicalbook.comkimousn.com

| Storage Temp. | Sealed in dry, 2-8°C | chemicalbook.comkimousn.combldpharm.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-piperidone
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
Apixaban
Factor Xa
Phosphorus pentachloride
Morpholine
3-(4-morpholinyl)-5,6-dihydro-1H-pyridin-2-one
1-(4-iodophenyl)-2-piperidinone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZKTUYZCMKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314084
Record name 3,3-dichloro-2-piperidinone
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Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41419-12-9
Record name NSC280633
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Record name 3,3-dichloro-2-piperidinone
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Record name 3,3-dichloropiperidin-2-one
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Advanced Synthetic Methodologies for 3,3 Dichloropiperidin 2 One

Established Reaction Pathways for Dichlorination of Lactams

The introduction of two chlorine atoms at the C-3 position of the piperidin-2-one ring is a critical transformation. Two primary pathways have been established: the direct dichlorination of a lactam precursor and a rearrangement-dichlorination sequence starting from an oxime.

Synthesis via Phosphorus Pentachloride-Mediated Dichlorination of 2-Piperidone (B129406)

A common and direct method for synthesizing 3,3-dichloropiperidin-2-one involves the dichloro substitution of 2-piperidone. guidechem.com This reaction typically employs a powerful chlorinating agent, most notably phosphorus pentachloride (PCl₅). The general principle involves the reaction of the lactam with PCl₅, which converts the methylene (B1212753) group adjacent to the carbonyl (the α-carbon) into a geminal dichloride. mdpi.comnih.gov

While the direct dichlorination of the parent 2-piperidone is a known route guidechem.comchemicalbook.com, detailed studies often feature N-substituted derivatives. For instance, the synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381), a closely related analogue, is well-documented. In this process, 1-(4-nitrophenyl)-2-piperidinone is treated with phosphorus pentachloride in a suitable solvent like chlorobenzene. chemicalbook.comsmolecule.com The reaction proceeds at an elevated temperature to afford the desired dichlorinated product in high yield. chemicalbook.com This method highlights the effectiveness of PCl₅ for the α,α-dichlorination of lactams.

Synthesis from Cyclopentanone (B42830) Oxime with Dichlorination and Rearrangement

An alternative and elegant approach utilizes a Beckmann rearrangement of cyclopentanone oxime. This method combines the ring expansion and dichlorination into a single conceptual sequence. The synthesis begins by treating cyclopentanone oxime with phosphorus pentachloride in a solvent such as chloroform (B151607). researchgate.net The PCl₅ facilitates a rearrangement of the oxime to the corresponding six-membered lactam ring structure, 2-piperidone, which is then dichlorinated in situ at the alpha position to yield this compound. researchgate.net This pathway is an efficient route for constructing the target molecule from a readily available cyclic precursor.

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful control of reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, reaction duration, and the molar ratio of reactants.

For the PCl₅-mediated dichlorination of N-substituted 2-piperidone, specific conditions have been reported to achieve high yields. A notable example is the reaction of 1-(4-nitrophenyl)-2-piperidinone with phosphorus pentachloride. The process is typically carried out in chlorobenzene, with the temperature maintained at 55°C for 5 hours. chemicalbook.comlookchem.com These parameters were found to result in a product yield of up to 94.9%. chemicalbook.comsmolecule.com Another solvent system reported for similar dichlorinations is dichloromethane, often under reflux conditions. lookchem.com

In the synthesis starting from cyclopentanone oxime, the reaction temperature is also a critical factor. The process involving PCl₅ in chloroform is conducted at 70°C for approximately 3.5 hours. researchgate.net General studies on the dichlorination of ketones using PCl₅ suggest a reaction temperature range of 0-80°C. google.com The molar ratio of the ketone (or lactam precursor) to phosphorus pentachloride is also a key parameter, with typical ratios being in the range of 1:1.05 to 1:1.2. google.com Optimization of these conditions is crucial for maximizing conversion and minimizing the formation of by-products. researchgate.net

Table 1: Reported Reaction Conditions for Dichlorination

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
1-(4-Nitrophenyl)-2-piperidinone Phosphorus pentachloride Chlorobenzene 55 5 94.9 chemicalbook.comsmolecule.comlookchem.com
Cyclopentanone oxime Phosphorus pentachloride Chloroform 70 3.5 Not specified researchgate.net

Strategies for Enhancing Reaction Yield and Purity of this compound

Achieving high yield and purity is paramount for the utility of this compound as a chemical intermediate. Post-reaction work-up and purification are critical steps in this process.

A common and effective purification strategy involves a sequence of extraction and washing steps. After the reaction is complete, the mixture is typically quenched by pouring it into ice water. chemicalbook.com The product can then be extracted from the aqueous mixture using an organic solvent like dichloromethane. guidechem.comchemicalbook.com The combined organic phases are then washed sequentially with water and a saturated brine solution to remove residual inorganic impurities and water-soluble by-products. chemicalbook.com After drying the organic layer over an anhydrous salt such as sodium sulfate, the solvent is evaporated to yield the crude product. chemicalbook.com

For further purification, recrystallization is a powerful technique. The crude solid obtained after solvent evaporation can be recrystallized from a suitable solvent, such as n-heptane, to obtain a product with high purity. google.comorgsyn.org This process removes impurities that have similar solubility characteristics in the extraction solvent but different solubility at varying temperatures in the recrystallization solvent. For example, in the synthesis of a related compound, recrystallization from toluene (B28343) was used to obtain beige needles of high purity. orgsyn.org These purification strategies are essential for isolating this compound in a form suitable for subsequent synthetic applications, where purity can be critical for the success of downstream reactions. guidechem.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Piperidone
Phosphorus pentachloride
Cyclopentanone oxime
1-(4-Nitrophenyl)-2-piperidinone
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Chlorobenzene
Dichloromethane
Chloroform
Sodium sulfate
Toluene
n-Heptane
Water

Chemical Reactivity and Derivatization of 3,3 Dichloropiperidin 2 One

Nucleophilic Ring-Opening and Substitution Reactions of the Piperidinone Core

The piperidinone core of 3,3-dichloropiperidin-2-one, while relatively stable, can undergo nucleophilic attack under specific conditions, leading to ring-opening. However, the gem-dichloro group at the 3-position significantly influences the reactivity, often directing reactions towards substitution at this carbon rather than classical amide hydrolysis.

Detailed research has shown that the reaction of α,α-dichlorolactams like N-4-iodophenyl-3,3-dichloropiperidin-2-one with cyclic amines such as piperidine (B6355638), pyrrolidine, or morpholine (B109124) can lead to the formation of dipolarophiles. google.com In these reactions, an excess of the cyclic amine can act as the solvent, reactant, and base, with the reaction preferably conducted at the reflux temperature of the amine. google.com This suggests a substitution of the chlorine atoms, although the specific mechanism and the extent of ring integrity versus ring-opening are dependent on the nucleophile and reaction conditions.

The presence of the electron-withdrawing groups on the nitrogen atom can further modify the reactivity of the piperidinone ring. For instance, N-substituted derivatives are key intermediates in the synthesis of factor Xa inhibitors. googleapis.com

Table 1: Nucleophilic Reactions of this compound Derivatives
Reactant (this compound derivative)Nucleophile/ReagentProduct TypeReference
N-4-iodophenyl-3,3-dichloropiperidin-2-onePiperidineDipolarophile google.com
N-4-iodophenyl-3,3-dichloropiperidin-2-onePyrrolidineDipolarophile google.com
N-4-iodophenyl-3,3-dichloropiperidin-2-oneMorpholineDipolarophile google.com

Amine Condensation and Functionalization Strategies involving the Dichloropiperidinone

Amine condensation reactions are a significant pathway for the functionalization of this compound. These reactions primarily involve the displacement of the chlorine atoms at the 3-position. A notable application of this reactivity is in the synthesis of precursors for biologically active molecules.

For example, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381) is a key reagent in the preparation of novel tetrahydropyrazolopyridone derivatives, which have applications as anti-coagulants. chemicalbook.com The synthesis of these derivatives often involves the reaction of the dichloropiperidinone with a hydrazine (B178648), leading to a complex cyclization cascade. googleapis.com

The reaction of N-4-iodophenyl-3,3-dichloropiperidin-2-one with various cyclic amines at reflux temperatures demonstrates a versatile method for introducing new functional groups. google.comgoogle.com The excess amine serves multiple roles as a reactant, solvent, and base in these condensation reactions. google.com

Formation of N-Substituted this compound Derivatives

The nitrogen atom of the piperidinone ring can be readily substituted to introduce a variety of functional groups, which significantly influences the compound's subsequent reactivity and biological applications. The synthesis of these N-substituted derivatives is a critical step in the development of pharmaceutical agents.

A common method for preparing N-substituted derivatives involves the reaction of a primary amine with a suitable precursor. For instance, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one is synthesized from the reaction of 5-chloro-N-(4-nitrophenyl)pentanamide with phosphorus pentachloride. chemicalbook.com This particular derivative is an important intermediate for apixaban, a factor Xa inhibitor. chemicalbook.com

Another example is the synthesis of 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one, which serves as a precursor for other functionalized molecules. nih.gov The introduction of different substituents on the phenyl ring attached to the nitrogen allows for the fine-tuning of the molecule's properties.

Table 2: Examples of N-Substituted this compound Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one881386-01-2C11H10Cl2N2O3289.11 chemicalbook.comchemicalbook.comnih.gov
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one545445-10-1C11H10Cl2INO370.01 nih.gov

Intramolecular Cyclization and Heterocyclic Annulation Reactions Initiated by this compound

The gem-dichloro functionality of this compound is a key feature that facilitates intramolecular cyclization and heterocyclic annulation reactions. These reactions are instrumental in constructing complex polycyclic systems, many of which are of medicinal importance.

A prominent example is the use of N-substituted 3,3-dichloropiperidin-2-ones in the synthesis of pyrazolo[3,4-c]pyrid-2-ones. These compounds are potent factor Xa inhibitors. googleapis.com The synthesis involves the reaction of an aryl hydrazine with the dichloropiperidinone derivative. This reaction proceeds through an in situ generated nitrileimine, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile derived from the dichlorolactam. google.com

The specific nature of the N-substituent on the piperidinone ring plays a crucial role in directing the course of these cyclization reactions and in determining the properties of the final product. For instance, derivatives with a 4-methoxyphenyl (B3050149) or a 4-chlorophenyl group on the nitrogen have been used in these synthetic routes. googleapis.com

Strategic Role of 3,3 Dichloropiperidin 2 One in Complex Molecule Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The utility of 3,3-dichloropiperidin-2-one is prominently highlighted in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its reactivity allows for the introduction of diverse functionalities, paving the way for the development of novel therapeutic agents.

Intermediacy in the Synthesis of Factor Xa Inhibitors

Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. google.comnih.gov this compound serves as a crucial starting material in the synthesis of various Factor Xa inhibitors. googleapis.comgoogle.com The dichlorinated core of the molecule provides a reactive site for further chemical modifications, leading to the creation of complex structures that can effectively bind to and inhibit the activity of Factor Xa. google.comnih.gov The synthesis of these inhibitors often involves a series of reactions where the piperidinone ring is transformed into more elaborate heterocyclic systems, demonstrating the compound's value in medicinal chemistry. googleapis.comgoogleapis.com

Contribution to Apixaban and Related Anticoagulant Development

One of the most notable applications of this compound is its role in the synthesis of Apixaban, a potent and selective oral Factor Xa inhibitor used to prevent blood clots. guidechem.com The synthesis of Apixaban from this compound involves a multi-step process that showcases the compound's versatility. guidechem.com For instance, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381), a derivative of the parent compound, is a key intermediate in several reported synthetic routes to Apixaban. chemicalbook.comlookchem.com This intermediate is typically prepared by the chlorination of 1-(4-nitrophenyl)piperidin-2-one. The development of efficient synthetic pathways to Apixaban and related anticoagulants heavily relies on the strategic use of this compound and its derivatives. guidechem.comwjpsonline.com

Building Block for Structurally Diverse Heterocyclic Scaffolds

The chemical reactivity of this compound makes it an ideal starting point for the synthesis of a wide array of heterocyclic scaffolds. These scaffolds are fundamental components of many biologically active molecules.

The reaction of this compound with various nucleophiles allows for the construction of diverse heterocyclic systems. For example, its reaction with morpholine (B109124) yields 3-morpholino-5,6-dihydropyridin-2(1H)-one, another key intermediate in the synthesis of Apixaban. google.comguidechem.comresearchgate.net This transformation highlights the ability to introduce different cyclic amines, leading to a variety of substituted piperidinone derivatives. google.comgoogle.com Furthermore, the dichloropiperidinone core can be incorporated into more complex fused ring systems through cycloaddition reactions, expanding the range of accessible molecular architectures. researchgate.net The ability to generate such a diversity of heterocyclic structures from a single precursor underscores the strategic importance of this compound in synthetic chemistry. googleapis.comgoogleapis.commanasalifesciences.comimrpress.com

Utility in the Construction of Other Biologically Relevant Ring Systems

Beyond its role in the synthesis of anticoagulants, this compound and its derivatives have been identified in other contexts, suggesting broader biological relevance. For instance, the derivative 1-(4-aminophenyl)-3,3-dichloropiperidin-2-one has been identified as a potential antioxidant. mdpi.com This finding, although preliminary, points towards the potential for this class of compounds to be explored for other therapeutic applications. The piperidine (B6355638) ring itself is a common motif in many natural products and pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. healthbiotechpharm.orgresearchgate.net The versatility of the this compound scaffold allows for the synthesis of novel piperidine-containing compounds that could be screened for a variety of biological activities.

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring in 3,3 Dichloropiperidin 2 One Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules. In the context of research involving 3,3-dichloropiperidin-2-one, NMR is primarily used to confirm the successful synthesis of its various derivatives. While this compound often serves as a starting material or intermediate, ¹H NMR spectroscopy is crucial for verifying the structure of the resulting products. researchgate.netgoogle.comgoogle.com

For instance, in multi-step syntheses originating from this compound, ¹H NMR spectra are used to confirm the incorporation of new functional groups and modifications to the piperidinone core. researchgate.netgoogle.com Analysis of the chemical shifts, integration values, and coupling patterns of the protons on the piperidine (B6355638) ring and its substituents allows researchers to piece together the final molecular architecture. The structure of key intermediates and final target compounds in synthetic pathways are routinely confirmed using ¹H NMR and MS analysis. researchgate.net Although specific spectral data for the parent this compound is not detailed in the referenced literature, its role as a precursor is established, and the characterization of its reaction products relies heavily on NMR. For example, the structure of 3-morpholino-5,6-dihydropyridin-2(1H)-one, a compound synthesized from this compound, was confirmed using ¹H NMR. google.comgoogle.com

Technique Application in this compound Research Information Obtained
¹H NMR Structural confirmation of synthetic derivatives. researchgate.netgoogle.comgoogle.comPresence and connectivity of protons, verification of substituent addition, confirmation of core structure modifications.
Spectrometer Bruker 500 or 600 MHz spectrometers are often utilized for analysis. researchgate.netHigh-resolution spectral data for detailed structural analysis.

Utility of Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS provides definitive confirmation of its molecular identity by measuring its mass-to-charge ratio (m/z). echemi.com The molecular formula of this compound is C₅H₇Cl₂NO, corresponding to a molecular weight of approximately 168.02 g/mol and an exact mass of 166.9904692 Da. echemi.com

In research, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of synthetic derivatives without causing significant fragmentation. researchgate.netgoogleapis.com This method typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺. researchgate.net The detection of these ions at their predicted m/z values provides strong evidence for the successful synthesis of the target derivative. This technique is crucial for confirming the identity of intermediates and final products in reaction sequences involving this compound. researchgate.net

Table 1: Key Mass Spectrometric Data for this compound

Property Value Source
Molecular Formula C₅H₇Cl₂NO echemi.com
Molecular Weight 168.02 g/mol echemi.com
Exact Mass 166.9904692 Da echemi.com
Common Ionization Mode Electrospray Ionization (ESI) researchgate.netgoogleapis.com

| Commonly Observed Ions | [M+H]⁺, [M+Na]⁺ | researchgate.net |

Advanced Chromatographic-Mass Spectrometric (LC-MS) Methods for Derivative Analysis

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (LC-MS) creates a highly sensitive and selective analytical method essential for the analysis of complex mixtures and the characterization of synthesized compounds. In the field of this compound research, LC-MS is used to monitor reaction progress, assess the purity of products, and identify novel derivatives. researchgate.netgoogle.comgoogleapis.com The LC component separates the individual compounds in a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. mdpi.com

LC-MS has been instrumental in identifying derivatives of this compound in various contexts:

Synthesis Verification : In a synthetic route to produce 1-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-3,3-dichloropiperidin-2-one, LC-MS (ESI) was used to confirm the product, identifying the [M+H]⁺ ion at m/z 339. googleapis.com

Natural Product Analysis : The derivative 1-(4-aminophenyl)-3,3-dichloropiperidin-2-one was identified as a potential bioactive alkaloid in the methanol (B129727) extract of the Mauritian endemic fruit Tambourissa ficus. mdpi.comresearchgate.net This analysis was performed on a sophisticated system combining a U-HPLC with an Orbitrap Fusion mass spectrometer, demonstrating the technique's power in complex matrix analysis. mdpi.com

Reaction Intermediates : Instruments like the Agilent 1100 and 1200 series LC-MS systems are frequently cited for the analysis of reaction intermediates and final products in syntheses that utilize this compound as a precursor. researchgate.netgoogle.com

Table 2: Examples of this compound Derivative Analysis using LC-MS

Derivative Name Context Instrumentation Observed Ion (m/z) Source
1-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-3,3-dichloropiperidin-2-one Synthetic intermediate characterization LCMS (ESI) 339 [M+H]⁺ googleapis.com
1-(4-aminophenyl)-3,3-dichloropiperidin-2-one Identification in a natural product extract Thermo Scientific 'Vanquish Flex' U-HPLC with 'Orbitrap Fusion' MS Not specified in snippet mdpi.com

Mechanistic Investigations and Computational Chemistry Approaches in 3,3 Dichloropiperidin 2 One Chemistry

Elucidation of Reaction Mechanisms in Dichlorination and Subsequent Transformations

The formation of 3,3-dichloropiperidin-2-one typically involves the α,α-dichlorination of piperidin-2-one. While specific mechanistic studies on this exact transformation are not extensively documented in publicly available literature, the mechanism can be inferred from the well-established chemistry of α-halogenation of carbonyl compounds.

The reaction likely proceeds through the formation of an enolate or enol intermediate under basic or acidic conditions, respectively. The enolate, being electron-rich, acts as a nucleophile, attacking an electrophilic chlorine source. This process is repeated to introduce the second chlorine atom at the same α-position.

Subsequent Transformations:

This compound is a valuable synthetic intermediate, and its chemical behavior is largely dictated by the presence of the gem-dichloro group at the α-position to the carbonyl. This structural feature makes it susceptible to various transformations.

Nucleophilic Substitution: The two chlorine atoms are attached to an electrophilic carbon, making the compound a substrate for nucleophilic substitution reactions. These reactions can proceed through different mechanisms depending on the nucleophile and reaction conditions.

Rearrangement Reactions: Under certain conditions, α,α-dihalo carbonyl compounds can undergo rearrangements, such as the Favorskii rearrangement, to yield ring-contracted products.

Reductive Dehalogenation: The chlorine atoms can be removed using various reducing agents to afford the corresponding piperidin-2-one or monochlorinated derivatives.

Theoretical Studies on Electronic Structure and Reactivity Profiles of Dichloropiperidinones

While specific computational studies on the electronic structure of this compound are scarce, density functional theory (DFT) calculations on analogous α,α-dichlorinated amides and lactams can provide valuable insights. These studies help in understanding the molecule's reactivity, stability, and spectroscopic properties.

Key Electronic Properties Investigated:

Molecular Geometry: DFT calculations can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the carbon atom bearing the two chlorine atoms and the carbonyl carbon are expected to be the primary electrophilic centers.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The following table presents hypothetical data based on DFT calculations for a generic α,α-dichlorolactam, illustrating the type of information that can be obtained from such studies.

ParameterCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap6.3 eVRelates to the chemical reactivity and stability.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational Modeling of Reaction Pathways and Transition States for Dichloropiperidinone Transformations

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For transformations involving this compound, computational studies can elucidate the preferred reaction pathways and predict the stereochemical outcomes.

Areas of Computational Investigation:

Dichlorination Mechanism: Computational modeling can be used to study the stepwise mechanism of dichlorination, including the structures and energies of the enolate/enol intermediates and the transition states for the chlorination steps.

Nucleophilic Substitution Reactions: For nucleophilic substitution reactions, computational methods can help distinguish between different possible mechanisms (e.g., SN1, SN2, addition-elimination). By calculating the energy profiles for each pathway, the most favorable mechanism can be identified.

Transition State Analysis: The geometry and energy of the transition state are critical for understanding the kinetics of a reaction. Computational chemistry allows for the precise location of transition states and the calculation of activation barriers, which can be correlated with experimental reaction rates.

The following table provides a hypothetical example of calculated activation energies for a nucleophilic substitution reaction on an α,α-dichlorolactam, comparing two possible pathways.

Reaction PathwayCalculated Activation Energy (kcal/mol)Implication
SN2 Pathway25A plausible pathway with a moderate energy barrier.
Addition-Elimination35A higher energy barrier suggests this pathway is less likely.

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Exploration of Biological Activity in 3,3 Dichloropiperidin 2 One Derivatives and Analogues

In Vitro Assessment of Antioxidant Potential in Piperidinone Derivatives

The antioxidant capacity of various piperidinone derivatives has been a subject of considerable research. These studies often employ a range of in vitro assays to evaluate the ability of these compounds to scavenge free radicals and mitigate oxidative stress.

A study on piperidinone oxime esters demonstrated that the introduction of a hydroxyl group on an attached phenyl ring enhanced antioxidant activity, as measured by DPPH, ABTS radical scavenging, FRAP, and cupric ion reducing antioxidant capacity assays. scispace.com Furthermore, derivatives with methyl and methoxy (B1213986) substitutions have shown good antioxidant activity against DPPH, superoxide (B77818) anion, and hydroxyl radicals. scispace.com The presence of an electron-releasing ethyl group has also been associated with promising antioxidant activity in various assays, including DPPH, superoxide, NO, ABTS, and hydroxyl radical scavenging. scispace.com

Symmetric diarylidene piperidone derivatives have also been investigated for their antioxidant properties. mdpi.com For instance, symmetric compounds with p-hydroxyl or p-dimethylamine groups in the aromatic rings exhibited good antioxidant activity in a DPPH free radical scavenging assay. mdpi.com This suggests that the electronic properties and substitution patterns of the aryl rings attached to the piperidinone core play a crucial role in their antioxidant potential.

The following table summarizes the findings from various studies on the antioxidant potential of piperidinone derivatives:

Table 1: In Vitro Antioxidant Activity of Piperidinone Derivatives
Derivative Class Key Structural Feature Antioxidant Assay(s) Observed Activity Reference(s)
Piperidinone Oxime Esters Hydroxyl group on phenyl ring DPPH, ABTS, FRAP, CUPRAC Enhanced activity scispace.com
Substituted Piperidinones Methyl and methoxy groups DPPH, Superoxide, Hydroxyl radical Good activity scispace.com
Piperidinone Oximes Electron-releasing ethyl group DPPH, Superoxide, NO, ABTS, Hydroxyl Promising activity scispace.com

Structure-Activity Relationship (SAR) Studies for Emerging Bioactive Piperidinone Scaffolds

Structure-activity relationship (SAR) analysis is a critical tool in drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. patsnap.comcollaborativedrug.com For piperidinone scaffolds, SAR studies have helped to identify key structural features that contribute to their bioactivity.

In the context of antioxidant activity, SAR studies have revealed that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings of diarylidene piperidones are significant. mdpi.com For example, the presence of a hydroxyl group on both aromatic rings was found to be critical for bioactivity. mdpi.com Moreover, a catechol moiety on one of the rings resulted in a two- to four-fold improvement in activity. mdpi.com Conversely, an electron-withdrawing group on one of the rings was important for enhancing nitric oxide (NO) inhibitory activity. mdpi.com

For antibacterial activity, SAR studies on symmetric diarylidene piperidone derivatives indicated that derivatives of 2-hydroxy-3,5-dichloro phenylsulfonamides showed promising activity against S. typhi and V. cholera. mdpi.com This highlights the importance of specific halogenated and hydroxylated phenylsulfonamide moieties for antibacterial efficacy.

The piperidine (B6355638) moiety itself is considered a critical structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity. nih.gov Replacing a piperazine (B1678402) ring with a piperidine ring did not significantly affect the affinity for the H3 receptor, underscoring the importance of the core heterocyclic structure. nih.gov

The following table outlines key SAR findings for piperidinone derivatives:

Table 2: Structure-Activity Relationship (SAR) Insights for Piperidinone Derivatives
Biological Activity Key Structural Feature Impact on Activity Reference(s)
Antioxidant Hydroxyl group on both aromatic rings Critical for bioactivity mdpi.com
Antioxidant Catechol moiety on B ring 2- to 4-fold improvement mdpi.com
NO Inhibition Electron-withdrawing group on A ring Enhanced activity mdpi.com
Antibacterial 2-hydroxy-3,5-dichloro phenylsulfonamides Promising activity mdpi.com

Mechanistic Insights into Derivative Bioactivity and Receptor Interactions

Some piperidinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways. For instance, certain analogues have been found to correlate with the inhibition of NF-κB and ERK pathway activation. mdpi.com One diarylpentanoid compound with a thiopyranone moiety significantly inhibited the LPS-induced phosphorylation of ERK. mdpi.com

In the context of cancer, piperidinone derivatives have been investigated for their potential to induce apoptosis. One study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones found that certain compounds increased the mRNA expression of apoptosis-promoting genes, p53 and Bax, in hematological cancer cell lines. mdpi.com Molecular docking analyses further suggested that these compounds could bind to various protein targets involved in cancer progression. mdpi.com

The piperidine scaffold has also been identified as a key feature for interaction with specific receptors. For example, the piperidine moiety is considered a fundamental part of molecules that act as dual histamine H3 and sigma-1 receptor antagonists. nih.gov Molecular modeling has been used to identify putative protein-ligand interactions responsible for the high affinity of these compounds. nih.gov

The following table summarizes the mechanistic insights for piperidinone derivatives:

Table 3: Mechanistic Insights for Piperidinone Derivatives
Biological Activity Proposed Mechanism of Action Key Molecular Targets/Pathways Reference(s)
Anti-inflammatory Inhibition of signaling pathways NF-κB, ERK mdpi.com
Anticancer Induction of apoptosis p53, Bax mdpi.com

Future Directions and Research Perspectives in 3,3 Dichloropiperidin 2 One Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The predominant industrial synthesis for derivatives like 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381) involves the chlorination of the corresponding piperidin-2-one precursor using phosphorus pentachloride (PCl₅) in a solvent such as chlorobenzene. lookchem.comchemicalbook.com While this method is effective, achieving high yields, it presents considerable drawbacks concerning atom economy and environmental sustainability. chemicalbook.com The concept of atom economy prioritizes synthetic efficiency by maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. nih.gov

Future research should focus on developing greener and more atom-economical synthetic pathways. This involves exploring alternative chlorinating agents that produce less toxic and more easily manageable byproducts than the phosphorus oxychloride and hydrogen chloride generated from PCl₅. Furthermore, replacing chlorinated solvents with more environmentally benign options is a critical goal for sustainable synthesis. rsc.org

Key research objectives in this area include:

Catalytic Dichlorination: Investigating transition-metal-catalyzed or organocatalytic systems for the α,α-dichlorination of the piperidinone ring. Such methods could operate under milder conditions and with higher selectivity, reducing energy consumption and waste.

Alternative Reagents: Exploring the use of chlorinating agents with better atom economy, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in conjunction with catalytic activators.

Green Solvents: Evaluating the reaction in greener solvents like ionic liquids, supercritical fluids, or water, which could simplify product isolation and minimize the environmental impact of the synthesis. smolecule.com

Table 1: Comparison of Synthetic Routes for 3,3-Dichloropiperidin-2-one Derivatives

FeatureTraditional RouteProposed Sustainable Route
Chlorinating Agent Phosphorus pentachloride (PCl₅)Catalytic system with a simpler chlorine source (e.g., NCS)
Solvent ChlorobenzeneGreen solvents (e.g., ionic liquids, water)
Key Byproducts Phosphorus oxychloride (POCl₃), HClRecyclable catalyst, succinimide
Atom Economy LowPotentially High
Sustainability Poor (hazardous reagents and solvents)Improved (milder conditions, recyclable components)

Design and Synthesis of Underexplored Derivatives for Diverse Chemical Applications

The current utility of this compound is largely centered on its role as a precursor to specific pharmaceutical compounds, such as the anticoagulant apixaban. chemicalbook.comsmolecule.com However, the reactive nature of the gem-dichloro group and the modifiable lactam nitrogen present significant opportunities for creating a diverse library of novel derivatives with potential applications beyond medicine. The piperidine (B6355638) scaffold is a common motif in bioactive molecules, including those with anticancer and antimicrobial properties. researchgate.netnih.gov

Future synthetic efforts should be directed towards exploring the untapped chemical space around the this compound core. The gem-dichloro group can serve as a handle for introducing a wide array of functionalities through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Potential avenues for the synthesis of novel derivatives include:

Modification of the N-Substituent: Creating libraries of N-aryl, N-alkyl, and N-heteroaryl analogs to modulate the electronic and steric properties of the molecule, which could influence biological activity or material properties.

Reactions at the Dichloro-Carbon: Developing methodologies to selectively replace one or both chlorine atoms to introduce new functional groups such as amines, thiols, or carbon-based substituents, leading to novel 3-monosubstituted or 3,3-disubstituted piperidinones.

Ring Transformations: Investigating ring-opening or ring-expansion reactions to access different heterocyclic systems, using the inherent reactivity of the dichlorolactam structure.

Table 2: Potential Underexplored Derivatives and Their Applications

Derivative ClassDescription of ModificationPotential Application AreaRationale
N-Agrochemical MoietiesIntroduction of toxophoric groups (e.g., substituted pyridines) at the nitrogen atom.AgrochemicalsThe pyridine (B92270) framework is a key component in many commercial pesticides and herbicides. mdpi.combeilstein-journals.org
3-Amino-3-chloropiperidinonesSelective monosubstitution of a chlorine atom with an amino group.Medicinal ChemistryIntroduction of a basic nitrogen could enable new interactions with biological targets.
3,3-DiarylpiperidinonesPalladium-catalyzed cross-coupling to replace both chlorine atoms with aryl groups.Materials ScienceCould serve as building blocks for novel polymers or organic light-emitting diode (OLED) materials.
Spirocyclic PiperidinesIntramolecular reaction involving a nucleophilic side chain on the N-substituent.Drug DiscoveryIncreased three-dimensionality is often correlated with improved pharmacological properties.

Integration of this compound in Fragment-Based Drug Discovery and Chemical Biology Programs

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. mdpi.com This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. mdpi.com Fragments that bind, even with low affinity, can be optimized into potent inhibitors. youtube.com

The this compound scaffold possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries for FBDD and chemical biology programs. triiprograms.org Its relatively low molecular weight, rigid conformation, and three-dimensional structure provide a well-defined shape for interacting with protein binding sites. dtu.dk The gem-dichloro group offers a synthetically tractable vector for subsequent fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound once a binding event is confirmed.

Future research should explore the following:

Fragment Library Synthesis: Creation of a focused library of simple this compound analogs, varying the N-substituent with small, non-interfering groups (e.g., methyl, ethyl, cyclopropyl).

Biophysical Screening: Screening this fragment library against a wide range of therapeutic targets, particularly enzymes like proteases or targets involved in protein-protein interactions, where the defined scaffold could effectively occupy small pockets.

Structure-Based Design: For any identified "hits," using structural biology techniques (e.g., X-ray crystallography) to understand the binding mode and guide the rational elaboration of the fragment into a high-affinity ligand.

Table 3: Suitability of the this compound Scaffold for Fragment-Based Drug Discovery (FBDD)

FBDD ParameterAssessment for this compound ScaffoldRationale
Molecular Weight FavorableThe core structure is well within the typical fragment range (<300 Da). mdpi.com
3D Complexity FavorableThe non-planar piperidinone ring provides a defined three-dimensional shape.
Solubility Requires EvaluationAqueous solubility would need to be optimized, likely through the N-substituent.
Synthetic Tractability ExcellentThe gem-dichloro group provides a clear and reactive site for chemical elaboration and optimization.
Ligand Efficiency To be DeterminedThe potential for high ligand efficiency exists due to the compact and rigid nature of the scaffold.

Q & A

Q. What are the established synthetic routes for 3,3-dichloropiperidin-2-one, and what analytical techniques validate its purity and structure?

Methodological Answer: Synthesis typically involves chlorination of piperidin-2-one derivatives under controlled conditions. Key steps include:

  • Route 1: Direct dichlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent over-chlorination.
  • Route 2: Stepwise chlorination via intermediate 3-monochloropiperidin-2-one, followed by a second chlorination with N-chlorosuccinimide (NCS).

Validation:

  • Purity: HPLC with UV detection (λ = 210–230 nm) and ≥95% purity threshold.
  • Structural Confirmation:
    • NMR: 1H^1H-NMR (δ 4.2–4.5 ppm for lactam protons; δ 3.1–3.4 ppm for CH₂Cl₂ environment).
    • MS: Molecular ion peak at m/z 168.02 (C₅H₇Cl₂NO) .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine atoms increase the electrophilicity of the lactam carbonyl. Reactivity can be assessed via:

  • Kinetic Studies: Monitoring reaction rates with nucleophiles (e.g., amines) under varying temperatures.
  • Computational Analysis: Density Functional Theory (DFT) calculations to map electron density distribution and transition states .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in 13C^{13}C-NMR or IR spectra often arise from solvent effects or tautomeric equilibria. Mitigation steps:

  • Standardized Protocols: Use deuterated solvents (e.g., CDCl₃) and control humidity to minimize solvent shifts.
  • Dynamic NMR: Identify tautomerization processes by variable-temperature NMR (e.g., −50°C to 25°C).
  • Comparative Analysis: Cross-reference with crystallographic data (if available) to validate bond lengths and angles .

Q. How can computational models predict the bioactivity of this compound analogs against enzymatic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target enzymes (e.g., proteases).
  • QSAR Modeling: Correlate substituent effects (e.g., Cl vs. F) with inhibitory activity using partial least squares (PLS) regression.
  • Validation: Compare in silico predictions with in vitro enzyme assays (IC₅₀ values) to refine models .

Q. What experimental designs optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Green Chemistry Approaches: Replace SO₂Cl₂ with biocatalytic chlorination (e.g., chloroperoxidase enzymes) to reduce toxicity.
  • Flow Chemistry: Continuous-flow reactors improve heat dissipation and reduce side reactions (e.g., polychlorination).
  • Byproduct Analysis: GC-MS to identify and quantify impurities; optimize quenching steps (e.g., aqueous NaHCO₃ washes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.